

In-Depth Technical Guide: Spectroscopic Properties and Applications of BDP FL-PEG5-azide

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Compound of Interest

Compound Name: BDP FL-PEG5-azide

Cat. No.: B605996

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excitation and emission spectra of **BDP FL-PEG5-azide**, a versatile fluorescent probe. It includes key spectroscopic data, detailed experimental protocols for spectral analysis, and a representative workflow for its primary application in bioorthogonal chemistry.

Core Spectroscopic Data

BDP FL-PEG5-azide is a bright, green-fluorescent dye belonging to the BODIPY (boron-dipyrromethene) family. Its fluorescence is characterized by a high quantum yield and relative insensitivity to solvent polarity and pH. The azide group facilitates its covalent attachment to alkyne-modified biomolecules via "click chemistry."

The quantitative spectroscopic properties of **BDP FL-PEG5-azide** are summarized in the table below.

| Spectroscopic Property | Value | Reference(s) |
|---------------------------------------|---|--------------|
| Excitation Maximum (λ_{ex}) | 503 nm | [1][2][3] |
| Emission Maximum (λ_{em}) | 509 - 512 nm | [1][2] |
| Extinction Coefficient (ϵ) | 80,000 cm ⁻¹ M ⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.9 | |
| Recommended Instrument Compatibility | FAM (fluorescein) channel | |

Experimental Protocols

Measuring Excitation and Emission Spectra

While a specific, detailed experimental protocol for **BDP FL-PEG5-azide** is not published, a general procedure for characterizing the spectroscopic properties of BODIPY dyes using a spectrofluorometer is outlined below.

Objective: To determine the maximum excitation and emission wavelengths of **BDP FL-PEG5-azide**.

Materials:

- **BDP FL-PEG5-azide**
- Spectroscopy-grade solvent (e.g., DMSO, DMF, DCM, or methanol)
- Quartz cuvettes
- Spectrofluorometer

Procedure:

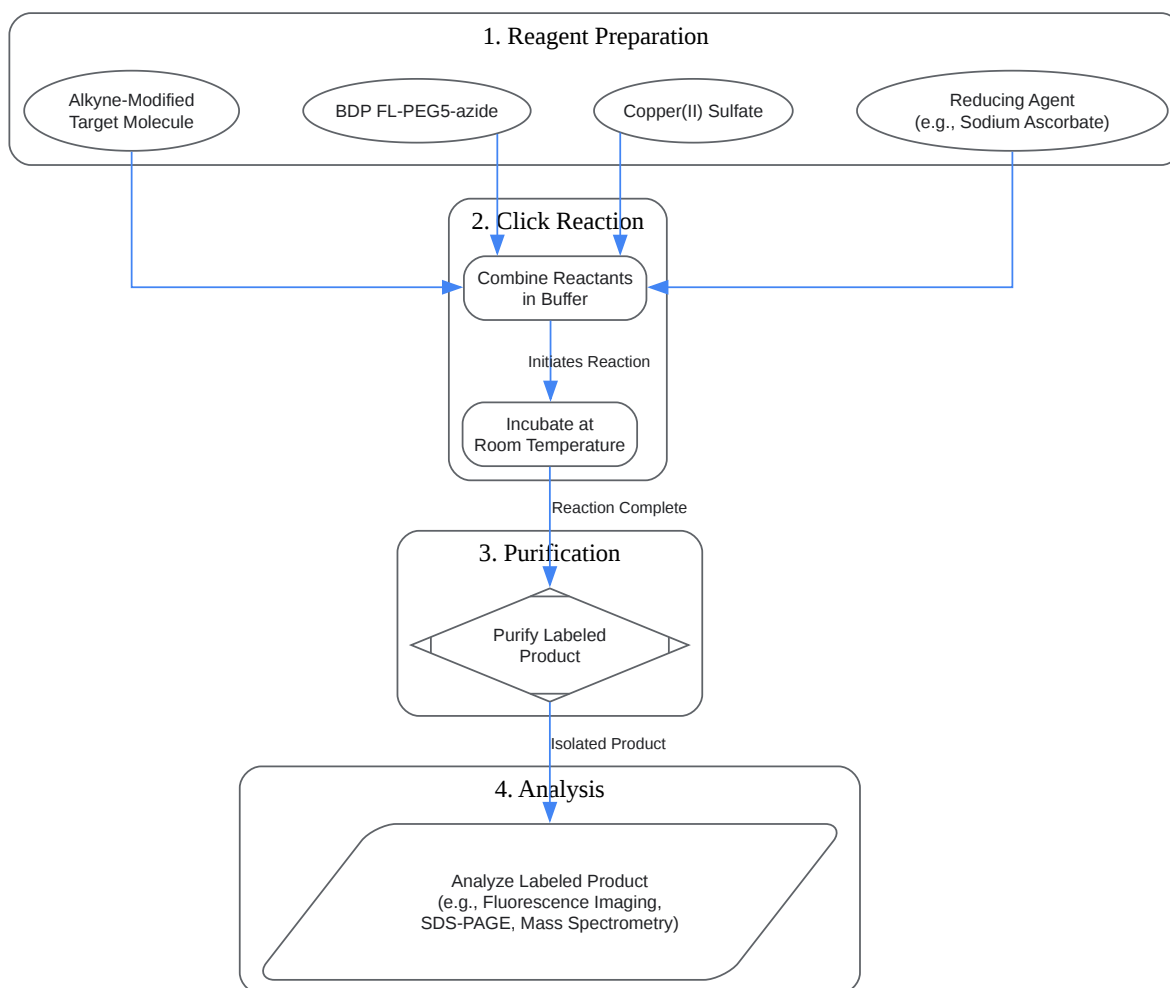
- Sample Preparation:

- Prepare a stock solution of **BDP FL-PEG5-azide** in a suitable solvent (e.g., 1 mg/mL in DMSO).
- From the stock solution, prepare a dilute working solution (e.g., 1-10 μ M) in the desired solvent for analysis. The final concentration should be optimized to ensure the absorbance is within the linear range of the instrument (typically < 0.1 AU) to avoid inner filter effects.
- Excitation Spectrum Measurement:
 - Set the spectrofluorometer to emission scan mode.
 - Set the emission wavelength to the expected maximum (e.g., 515 nm) or slightly longer.
 - Scan a range of excitation wavelengths (e.g., 400 nm to 550 nm).
 - The wavelength that produces the highest fluorescence intensity is the excitation maximum (λ_{ex}).
- Emission Spectrum Measurement:
 - Set the spectrofluorometer to excitation scan mode.
 - Set the excitation wavelength to the determined excitation maximum (e.g., 503 nm).
 - Scan a range of emission wavelengths (e.g., 500 nm to 650 nm).
 - The wavelength at which the peak fluorescence intensity is observed is the emission maximum (λ_{em}).
- Data Analysis:
 - Plot fluorescence intensity versus wavelength for both scans to visualize the spectra and confirm the maxima.
 - Apply solvent blank corrections as necessary.

Application Workflow: Click Chemistry Labeling

BDP FL-PEG5-azide is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. This reaction enables the stable, covalent labeling of alkyne-containing biomolecules.

Below is a diagram illustrating a typical experimental workflow for labeling a target molecule with **BDP FL-PEG5-azide**.



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Address: 3281 E Guasti Rd

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